Cas no 2137632-69-8 (4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid)

4-Phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid is a heterocyclic compound featuring a furan core substituted with a phenyl group at the 4-position and a piperidin-4-yl moiety at the 2-position, along with a carboxylic acid functional group at the 3-position. This structure imparts versatility in medicinal chemistry and drug development, particularly as a scaffold for designing bioactive molecules. The piperidine and carboxylic acid groups enhance its potential as a pharmacophore, enabling interactions with biological targets. Its rigid furan backbone contributes to structural stability, while the aromatic and aliphatic substituents offer opportunities for further derivatization. This compound is of interest in synthesizing analogs for therapeutic applications, including CNS-targeted agents.
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid structure
2137632-69-8 structure
商品名:4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
CAS番号:2137632-69-8
MF:C16H17NO3
メガワット:271.311084508896
CID:6313291
PubChem ID:165954469

4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
    • 2137632-69-8
    • EN300-1082994
    • インチ: 1S/C16H17NO3/c18-16(19)14-13(11-4-2-1-3-5-11)10-20-15(14)12-6-8-17-9-7-12/h1-5,10,12,17H,6-9H2,(H,18,19)
    • InChIKey: HQZQBUVEWXCOFL-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C2C=CC=CC=2)C(C(=O)O)=C1C1CCNCC1

計算された属性

  • せいみつぶんしりょう: 271.12084340g/mol
  • どういたいしつりょう: 271.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 62.5Ų

4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1082994-0.25g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8 95%
0.25g
$855.0 2023-10-28
Enamine
EN300-1082994-0.05g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8 95%
0.05g
$780.0 2023-10-28
Enamine
EN300-1082994-1g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8 95%
1g
$928.0 2023-10-28
Enamine
EN300-1082994-5g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8 95%
5g
$2692.0 2023-10-28
Enamine
EN300-1082994-0.5g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8 95%
0.5g
$891.0 2023-10-28
Enamine
EN300-1082994-1.0g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8
1g
$928.0 2023-05-24
Enamine
EN300-1082994-10.0g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8
10g
$3992.0 2023-05-24
Enamine
EN300-1082994-10g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8 95%
10g
$3992.0 2023-10-28
Enamine
EN300-1082994-0.1g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8 95%
0.1g
$817.0 2023-10-28
Enamine
EN300-1082994-2.5g
4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid
2137632-69-8 95%
2.5g
$1819.0 2023-10-28

4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid 関連文献

4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acidに関する追加情報

Introduction to 4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid (CAS No. 2137632-69-8)

4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid, identified by the chemical compound code CAS No. 2137632-69-8, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic carboxylic acids, featuring a fused aromatic system composed of a furan ring and a phenyl group, further functionalized with a piperidine moiety. The unique structural arrangement of this molecule imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The structural framework of 4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid consists of a furan ring at the core, which is a five-membered oxygen-containing heterocycle. This furan ring is substituted with a phenyl group at the 4-position, enhancing its aromatic character and potential for further derivatization. The other key feature is the presence of a piperidine ring at the 2-position, which introduces a nitrogen-containing heterocycle into the molecular structure. Piperidine derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

The carboxylic acid functional group at the 3-position of the furan ring provides an acidic character to the molecule, making it reactive in various organic transformations. This reactivity allows for further functionalization through esterification, amidation, or other carboxylic acid-based reactions, enabling the synthesis of more complex derivatives with tailored biological properties.

Recent advancements in pharmaceutical research have highlighted the potential of 4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid as a lead compound for drug discovery. Its unique structural features make it an attractive candidate for modulating various biological pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cancer progression.

In particular, the piperidine moiety has been extensively studied for its role in enhancing drug-like properties such as solubility, metabolic stability, and binding affinity to biological targets. The combination of the furan and phenyl rings provides additional opportunities for fine-tuning electronic and steric interactions with potential therapeutic targets. This has led to interest in exploring its derivatives as candidates for treating neurological disorders, where precise modulation of molecular interactions is crucial.

The synthesis of 4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions to form the furan ring, followed by functional group interconversions to introduce the phenyl and piperidine substituents. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the environmental impact and cost associated with its production.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid with biological targets. These studies have provided insights into how modifications at different positions of the molecule can influence its binding affinity and selectivity. Such information is critical for designing next-generation analogs with improved pharmacological profiles.

The pharmacological evaluation of 4-phenyl-2-(piperidin-4-yll)furan -3-carboxylic acid has revealed promising activities in preclinical models. Initial studies have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. Additionally, its ability to interact with specific protein targets has opened avenues for exploring its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The development of novel therapeutic agents often relies on high-throughput screening (HTS) techniques to identify compounds with desirable biological activities. 4 -phenyl -2-( piperidin -4 - yl )furan -3 -carboxylic acid has been utilized in HTS campaigns to identify hits that exhibit inhibitory effects on relevant targets. These hits can then be optimized through structure-based drug design approaches to enhance their efficacy and reduce potential side effects.

The role of CAS No. 2137632 -69 -8 in medicinal chemistry extends beyond its use as a lead compound. It serves as a valuable building block for synthesizing more complex molecules with enhanced pharmacological properties. The availability of this compound in pure form allows researchers to focus on downstream applications without concerns regarding starting material quality.

In conclusion, 4 -phenyl -2 -( piperidin -4 - yl )furan -3 -carboxylic acid (CAS No .2137632 -69 -8) represents an important advancement in pharmaceutical research due to its unique structural features and promising biological activities . Its continued exploration holds significant potential for developing novel therapeutic agents that address unmet medical needs . As research progresses , further insights into its mechanism of action and pharmacological profile are expected , paving the way for innovative drug discovery efforts . p > article > response >

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